Z,Z-Dienestrol-d4
Description
Significance of Deuterated Compounds in Chemical and Biological Sciences
Deuterated compounds, where hydrogen atoms are replaced by deuterium (B1214612), are a prominent class of stable isotope-labeled molecules. This substitution is a cornerstone of modern analytical and mechanistic studies for several reasons. clearsynth.com The subtle increase in mass allows for the differentiation of labeled and unlabeled compounds in mass spectrometry, a technique used to identify and quantify substances with high precision. ontosight.aithalesnano.com This makes deuterated compounds ideal as internal standards, which are added to samples in known quantities to improve the accuracy and reliability of quantitative analyses. thalesnano.comscioninstruments.com
Furthermore, the use of deuterium can provide invaluable insights into reaction mechanisms and metabolic pathways. clearsynth.comclearsynth.com By tracking the fate of deuterium-labeled molecules within a biological system, scientists can elucidate how drugs are absorbed, distributed, metabolized, and excreted. clearsynth.com This information is crucial for drug discovery and development. clearsynth.com In nuclear magnetic resonance (NMR) spectroscopy, deuterated solvents are used to reduce interference, leading to clearer spectra and more accurate structural determination of molecules. clearsynth.comthalesnano.com
Overview of Z,Z-Dienestrol-d4 as a Research Tool
This compound is the deuterated form of Z,Z-Dienestrol, a synthetic, non-steroidal estrogen. pharmaffiliates.comnih.gov As a research tool, its primary value lies in its use as an internal standard for the quantitative analysis of dienestrol (B18971) and related compounds in various matrices. thalesnano.com
Below is a table detailing the chemical properties of this compound and its parent compound, Dienestrol.
| Property | This compound | Dienestrol |
| Molecular Formula | C18H14D4O2 | C18H18O2 |
| Molecular Weight | 270.36 g/mol | 266.34 g/mol |
| CAS Number | 1313738-05-4 | 84-17-3 |
| Appearance | White to off-white crystalline powder | Colorless needles or powder |
| Solubility | Soluble in alcohol, methanol, ether, acetone | Freely soluble in alcohol, methanol, ether, acetone; practically insoluble in water |
Role of this compound in Advancing Analytical and Mechanistic Studies
The application of this compound has significantly enhanced analytical and mechanistic investigations. clearsynth.comscioninstruments.com In analytical chemistry, particularly in methods involving liquid chromatography-tandem mass spectrometry (LC-MS/MS), this compound serves as an ideal internal standard for the quantification of dienestrol. rsc.orgtexilajournal.comcerilliant.com Because it is chemically almost identical to the analyte of interest, it behaves similarly during sample preparation, chromatography, and ionization, thus compensating for variations and matrix effects that can occur during the analytical process. scioninstruments.comclearsynth.com This leads to more accurate and precise measurements of dienestrol levels in complex samples such as environmental water, milk, and biological tissues. rsc.orgnih.govresearchgate.net
The development of sensitive analytical methods using tools like this compound is crucial for monitoring the presence of endocrine-disrupting chemicals in the environment and ensuring food safety. hpc-standards.comresearchgate.net For instance, researchers have developed methods to detect trace amounts of dienestrol and other synthetic estrogens in water samples. rsc.orgresearchgate.net
In mechanistic studies, while the primary use of this compound is as an internal standard, the principles of isotope labeling it embodies are fundamental to understanding the metabolism of xenobiotics like dienestrol. symeres.com Studying the metabolites of deuterated compounds helps in mapping out the biotransformation pathways and identifying the enzymes involved. symeres.com This knowledge is critical in assessing the potential biological activity and risks associated with exposure to such compounds. nih.gov
Properties
Molecular Formula |
C₁₈H₁₄D₄O₂ |
|---|---|
Molecular Weight |
270.36 |
Synonyms |
3,4-Bis(4-hydroxyphenyl)-2,4-hexadiene-d4; β-Dienestrol-d4; 4,4’-[(1Z,2Z)-1,2-Diethylidene-1,2-ethanediyl]bisphenol-d4; |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Incorporation for Z,z Dienestrol D4
Strategies for Deuterium (B1214612) Labeling of Dienestrol (B18971) Analogs
The introduction of deuterium into dienestrol and its analogs can be achieved through several established strategies. The choice of method depends on the desired position and number of deuterium atoms.
One common approach involves the use of deuterated precursors in the synthetic pathway. For dienestrol analogs, this could mean starting with phenol-d5 (B121304) or other specifically deuterated building blocks. This method ensures the deuterium atoms are placed at stable, non-exchangeable positions on the aromatic rings.
Another widely used technique is hydrogen-deuterium (H/D) exchange. This can be performed on the final compound or an intermediate. For instance, stilbene (B7821643) derivatives can undergo H/D exchange reactions in the presence of a deuterium source like deuterium chloride in deuterium oxide. researchgate.net This method is particularly effective for introducing deuterium onto the phenolic rings at positions ortho and para to the hydroxyl group due to electrophilic aromatic substitution.
A third strategy involves the chemical or enzymatic oxidation of a deuterated precursor. For example, the oxidation of deuterated diethylstilbestrol (B1670540) (DES) can yield deuterated dienestrol. researchgate.net Research has shown that the oxidation of diethylstilbestrol-d8 (dES-d8) can produce Z,Z-2,3',3'',5,5',5''-hexadeuteriodienestrol (β-DIES-d6), demonstrating the viability of this approach for creating isotopically labeled dienestrol. researchgate.net This strategy is advantageous as the stereochemistry of the resulting dienestrol can often be controlled by the reaction conditions.
Chemical Synthesis Pathways for Z,Z-Dienestrol-d4
The specific synthesis of this compound is not extensively detailed in publicly available literature, as such compounds are often prepared for specialized applications like their use as analytical standards. pharmaffiliates.com However, a plausible synthetic route can be constructed based on the known chemistry of dienestrol and its analogs. researchgate.netguidechem.com The most likely pathway involves the stereoselective synthesis from a deuterated precursor.
A probable method involves the reductive coupling of a deuterated 4-hydroxypropiophenone, followed by dehydration and stereoisomer-specific crystallization or chromatography. An alternative and well-documented related synthesis is the oxidation of a corresponding deuterated diethylstilbestrol (DES) analog. For this compound, where the deuterium atoms are typically on the aromatic rings, the synthesis would start with E/Z-Diethylstilbestrol-3,3',5,5'-d4.
Below is a table outlining a plausible synthetic pathway.
| Step | Description | Reactants | Reagents/Conditions | Product |
| 1 | Deuteration of Precursor | Diethylstilbestrol (DES) | D₂SO₄ / D₂O or other deuterating agent | Diethylstilbestrol-3,3',5,5'-d4 |
| 2 | Oxidation | Diethylstilbestrol-3,3',5,5'-d4 | Oxidizing agent (e.g., peroxidase/H₂O₂) | Mixture of E,E-, E,Z-, and this compound isomers |
| 3 | Isomer Separation | Mixture of Dienestrol-d4 isomers | Fractional crystallization or preparative chromatography (e.g., HPLC) | This compound |
This pathway leverages the established oxidation of DES to dienestrol. The critical final step is the separation of the desired Z,Z isomer from the other stereoisomers (E,E and E,Z) that are formed during the reaction, which requires careful chromatographic or crystallization techniques to achieve high stereochemical purity.
Characterization of Isotopic Enrichment and Stereochemical Purity in Synthesized this compound
The confirmation of the structure, isotopic enrichment, and stereochemical purity of the final this compound product is crucial. This is accomplished primarily through mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. researchgate.net
Mass Spectrometry (MS): This technique is used to confirm the mass of the molecule and determine the level of isotopic enrichment. The mass spectrum of this compound will show a parent molecular ion peak that is 4 mass units higher than that of the unlabeled compound. High-resolution mass spectrometry can further confirm the elemental composition.
Table 1: Expected Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected (M+H)⁺ Ion Peak (m/z) |
|---|---|---|---|
| Z,Z-Dienestrol | C₁₈H₁₈O₂ | 266.34 | 267.34 |
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is essential for confirming the exact position of the deuterium labels and for establishing the stereochemistry of the molecule. researchgate.net
Isotopic Label Position: In the ¹H NMR spectrum of this compound (with deuterium on the phenyl rings), the signals corresponding to the aromatic protons at the deuterated positions will be absent or significantly reduced. This provides direct evidence of successful deuterium incorporation at the intended sites.
Stereochemical Purity: The (Z,Z) configuration is confirmed using advanced NMR techniques, particularly Nuclear Overhauser Effect (NOE) spectroscopy. researchgate.net NOE experiments measure the spatial proximity between atoms. For the Z,Z isomer, irradiation of the ethyl group protons would show an NOE enhancement to the protons on the nearby phenyl ring, which would be different or absent in the E,E or E,Z isomers. Comparing the chemical shifts of the olefinic and methyl protons to known values for Z and E isomers of dienestrol derivatives also helps confirm the stereochemistry. researchgate.net
| NOE Spectroscopy | Confirm Z,Z stereochemistry | A significant Nuclear Overhauser Effect is observed between the protons of the ethyl groups and the protons of the cis-oriented phenyl rings. researchgate.net |
By combining these analytical methods, the identity, isotopic purity, and stereochemical integrity of the synthesized this compound can be unequivocally established. researchgate.net
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Z,Z-Dienestrol |
| Diethylstilbestrol (DES) |
| Diethylstilbestrol-d8 (dES-d8) |
| Z,Z-Dienestrol-d6 (β-DIES-d6) |
| Phenol-d5 |
| 4-hydroxypropiophenone |
| Diethylstilbestrol-3,3',5,5'-d4 |
| E,E-Dienestrol-d4 |
| E,Z-Dienestrol-d4 |
Advanced Analytical Methodologies Utilizing Z,z Dienestrol D4
Application of Z,Z-Dienestrol-d4 as a Stable Isotope-Labeled Internal Standard (SIL-IS)
This compound is the deuterium-labeled form of Z,Z-Dienestrol. medchemexpress.com Stable isotope-labeled compounds, such as this compound, are frequently utilized as internal standards in analytical chemistry for quantitative analysis. The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for quantitative analysis, especially in complex biological samples, as it helps to normalize for variability during the sample quantification process. researchgate.net
In quantitative analysis, an internal standard (IS) is a known quantity of a substance added to samples, blanks, and calibration standards. ntu.edu.sgscioninstruments.com The principle behind using an IS is that it can compensate for both systematic and random errors that may occur during sample preparation, chromatographic separation, and mass spectrometric detection. ntu.edu.sgwuxiapptec.com By adding a constant amount of the IS to every sample, the ratio of the analyte's response to the IS's response is used for quantification, rather than the absolute response of the analyte. sepscience.com This ratio helps to correct for variations such as analyte loss during sample preparation or fluctuations in instrument signal. ntu.edu.sgwuxiapptec.com
A stable isotope-labeled internal standard (SIL-IS) is a form of the analyte where some atoms are replaced by their stable isotopes (e.g., ²H, ¹³C, ¹⁵N). wuxiapptec.com Because a SIL-IS has nearly identical chemical and physical properties to the analyte, it behaves similarly throughout the entire analytical process, including extraction, chromatography, and ionization. lgcstandards.com However, due to its different mass, the SIL-IS can be distinguished from the analyte by a mass spectrometer. lgcstandards.com This allows for the accurate correction of matrix effects, where other components in the sample can suppress or enhance the analyte's signal. musechem.com The use of a SIL-IS is widely preferred in liquid chromatography-mass spectrometry (LC-MS) for its ability to provide excellent tracking and compensation for experimental variability. wuxiapptec.com
Matrix effects, which include ion suppression or enhancement, are a significant challenge in quantitative analysis, particularly in complex matrices like biological fluids. musechem.com These effects occur when co-eluting substances from the sample matrix interfere with the ionization of the target analyte, leading to inaccurate quantification. wuxiapptec.com The use of a stable isotope-labeled internal standard (SIL-IS) is a primary strategy to mitigate these issues. annlabmed.org
Since the SIL-IS has almost identical physicochemical properties to the analyte, it experiences the same degree of ionization suppression or enhancement from the matrix components. wuxiapptec.com By calculating the ratio of the analyte signal to the SIL-IS signal, the variability caused by matrix effects is effectively normalized. annlabmed.org For this compensation to be most effective, the SIL-IS and the analyte must co-elute from the chromatographic column. lgcstandards.comannlabmed.org Even slight differences in retention times, which can sometimes occur with deuterium-labeled standards, can lead to differential matrix effects and affect the accuracy of the results. researchgate.net
Other strategies to reduce matrix effects include optimizing sample preparation and cleanup procedures to remove interfering substances, as well as diluting the sample extract. researchgate.netlgcstandards.com However, the most reliable way to compensate for matrix effects is the use of a corresponding SIL-IS for each analyte. lgcstandards.com
Theoretical Principles of Internal Standard Implementation in Quantitative Assays
Chromatographic Separation Techniques for this compound and Related Compounds
Chromatographic techniques, particularly liquid chromatography and gas chromatography, are essential for separating this compound and its related compounds from complex sample matrices prior to detection. researchgate.net The choice between these techniques often depends on the volatility and thermal stability of the target analytes. researchgate.net
Liquid chromatography (LC), especially when coupled with tandem mass spectrometry (LC-MS/MS), is a powerful and widely used technique for the analysis of synthetic estrogens like dienestrol (B18971). researchgate.netvliz.be The development of an LC method involves several key steps to ensure accurate and reliable quantification.
Method Development and Validation: Method development typically begins with optimizing the mobile phase composition, which often consists of a mixture of water, acetonitrile, and/or methanol, sometimes with additives like formic acid to improve peak shape and ionization efficiency. up.ac.zaaustinpublishinggroup.com The selection of a suitable LC column is also critical; C18 columns are frequently used for the separation of estrogens. rsc.orgresearchgate.net The method is then validated according to established guidelines, assessing parameters such as linearity, specificity, precision, accuracy, and the limits of detection (LOD) and quantification (LOQ). austinpublishinggroup.com
Sample Preparation: Before LC analysis, samples often undergo a preparation process to extract and concentrate the analytes. Solid-phase extraction (SPE) is a common technique used for cleaning up complex samples like wastewater or serum. nih.govdphen1.com For instance, in the analysis of stilbene (B7821643) estrogens in serum, a simple acid denaturation of proteins followed by liquid-liquid extraction has been successfully employed. nih.gov
Interactive Data Table: LC Method Parameters for Estrogen Analysis Below is a table summarizing typical parameters used in LC methods for the analysis of estrogens.
| Parameter | Example Value/Condition | Source |
| Technique | UHPLC-MS/MS | up.ac.zanih.gov |
| Column | C18 (e.g., Acquity UPLC BEH C18) | researchgate.net |
| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid | up.ac.za |
| Detection Mode | Negative Electrospray Ionization (ESI) | rsc.orgdphen1.com |
| Internal Standard | Deuterated analogue (e.g., Hexestrol-d4) | nih.gov |
Gas chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is another valuable technique for the analysis of dienestrol and other stilbenes. scispace.com GC is best suited for volatile and thermally stable compounds. researchgate.net For non-volatile compounds like estrogens, a derivatization step is often required to increase their volatility and improve their chromatographic behavior. scispace.com
Derivatization: Derivatization is a key step in GC analysis of estrogens. It involves chemically modifying the analytes to make them more suitable for GC separation. This process can enhance the specificity and sensitivity of the analysis. scispace.com
GC-MS and GC-MS/MS: GC-MS and GC-MS/MS have been used for the determination of dienestrol, diethylstilbestrol (B1670540), and hexestrol (B1673224) in various matrices, including bovine urine and meat. scispace.comrivm.nl These methods can achieve low detection limits, often in the parts-per-billion (ppb) or even parts-per-trillion (ppt) range. nih.gov For example, a GC/MS method for screening these hormones in bovine urine was validated at a target concentration of 2.0 µg/L, with a detection capability for dienestrol of 0.15 µg/L. scispace.com
Comprehensive Two-Dimensional Gas Chromatography (GC×GC): For highly complex environmental samples, comprehensive two-dimensional gas chromatography (GC×GC) coupled with time-of-flight mass spectrometry (TOFMS) provides enhanced separation power and sensitivity compared to conventional GC. up.ac.za
Interactive Data Table: GC-MS Parameters for Stilbene Analysis The following table outlines typical parameters for the GC-MS analysis of stilbene hormones.
| Parameter | Example Value/Condition | Source |
| Technique | GC-MS or GC-MS/MS | scispace.comrivm.nl |
| Injector | Splitless | scispace.com |
| Derivatization | Required for estrogens | scispace.com |
| Detection | Mass Selective Detector (MSD) | scispace.com |
| Internal Standard | Deuterated analogue (e.g., Dienestrol-d2) | rivm.nl |
Liquid Chromatography (LC) Method Development and Optimization
Mass Spectrometric Detection and Quantification of this compound
Mass spectrometry (MS) is the definitive detection technique for the quantification of this compound and its unlabeled counterpart, providing high sensitivity and specificity. sciex.com When coupled with chromatographic separation, it allows for the precise measurement of these compounds even at trace levels in complex matrices. sciex.comnih.gov
The combination of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a particularly powerful tool for this purpose. vliz.besciex.com In LC-MS/MS, the mass spectrometer is typically operated in multiple reaction monitoring (MRM) mode. dphen1.com This involves selecting a specific precursor ion (the molecular ion of the analyte or its derivative) and then monitoring for specific product ions that are formed after fragmentation in the mass spectrometer. dphen1.comnih.gov This high degree of specificity helps to eliminate interferences from the sample matrix. sciex.com
The use of a stable isotope-labeled internal standard like this compound is crucial for accurate quantification by MS. annlabmed.org The SIL-IS is added to the sample at a known concentration before any sample preparation steps. lgcstandards.com During MS analysis, the instrument measures the response of both the analyte and the SIL-IS. lgcstandards.com Because the SIL-IS has a different mass, it produces a distinct signal from the analyte. lgcstandards.com The ratio of the analyte's peak area to the SIL-IS's peak area is then used to construct a calibration curve and determine the concentration of the analyte in the unknown sample. wikipedia.org This ratio remains constant even if there are variations in sample recovery or ionization efficiency, thus ensuring accurate and precise results. annlabmed.org
Electrospray Ionization (ESI) and Other Ionization Modes in Research Applications
Electrospray ionization (ESI) is a predominant technique for the analysis of estrogens, including dienestrol, using this compound as an internal standard. ESI is a soft ionization method that allows for the analysis of thermally labile and polar molecules, making it well-suited for compounds like dienestrol. In research applications, ESI is typically operated in negative ion mode for the analysis of phenolic estrogens, as this provides high sensitivity and specificity.
The process involves the formation of gas-phase ions from a liquid solution, which are then introduced into the mass spectrometer. For dienestrol and its deuterated analog, deprotonation occurs, forming [M-H]⁻ ions. This ionization mode is favored in numerous studies for its efficiency in generating ions of the target analytes, which is a critical first step for their subsequent mass analysis.
While ESI is the most commonly reported ionization mode, other techniques such as atmospheric pressure chemical ionization (APCI) could theoretically be employed. However, the bulk of published research on dienestrol analysis with deuterated standards has focused on the superior sensitivity and lower fragmentation offered by ESI, particularly in complex biological and environmental samples.
Tandem Mass Spectrometry (MS/MS) Modes: Multiple Reaction Monitoring (MRM) and Enhanced Product Ion (EPI) Scans
Tandem mass spectrometry (MS/MS) is a powerful technique that enhances the selectivity and sensitivity of analytical methods. When coupled with this compound as an internal standard, MS/MS allows for the highly specific detection and quantification of dienestrol.
Multiple Reaction Monitoring (MRM): This is the most widely used MS/MS mode for quantification. In MRM, a specific precursor ion (e.g., the [M-H]⁻ ion of dienestrol or this compound) is selected in the first mass analyzer. This ion is then fragmented in a collision cell, and a specific product ion is monitored in the second mass analyzer. This process, known as a transition, is highly specific to the target analyte.
For the analysis of dienestrol with this compound, at least two MRM transitions are typically monitored for each compound to ensure accurate identification and quantification, in line with regulatory guidelines. The use of a deuterated internal standard like this compound is critical in MRM studies to compensate for any analyte loss during sample preparation and ionization suppression or enhancement in the MS source.
Enhanced Product Ion (EPI) Scans: While MRM is ideal for quantification, enhanced product ion (EPI) scans are valuable for structural confirmation and qualitative analysis. In an EPI scan, a precursor ion is selected and then fragmented, but instead of monitoring a single product ion, a full scan of all product ions is acquired. This provides a detailed fragmentation pattern, which can be used to confirm the identity of the analyte. EPI scans are particularly useful in research settings where the unambiguous identification of a compound is required, or when developing new MRM methods.
The following table summarizes typical MRM transitions used in the analysis of dienestrol and this compound:
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| Dienestrol | 265.1 | 235.1 | 133.1 |
| This compound | 269.1 | 239.1 | 135.1 |
Note: The specific m/z values may vary slightly depending on the instrument and experimental conditions.
High-Resolution Mass Spectrometry (HRMS) in Quantitative and Qualitative Research
High-resolution mass spectrometry (HRMS) offers significant advantages in both the quantitative and qualitative analysis of dienestrol, with this compound serving as an indispensable internal standard. HRMS instruments can measure the mass-to-charge ratio of ions with very high accuracy, allowing for the determination of the elemental composition of an ion.
In quantitative research, HRMS provides excellent selectivity, as the high-resolution measurement can distinguish the analyte from isobaric interferences that may be present in complex matrices. This is particularly beneficial when analyzing samples such as food products or biological fluids. The use of this compound in HRMS-based quantitative methods follows the same principle as in tandem MS, correcting for matrix effects and ensuring high accuracy.
For qualitative research, HRMS is a powerful tool for identifying unknown compounds and confirming the presence of suspected contaminants. The accurate mass measurement allows for the generation of a molecular formula, which, in combination with fragmentation data, can lead to the confident identification of a compound. In the context of dienestrol analysis, HRMS can be used to confirm the identity of dienestrol residues and to investigate potential metabolites or degradation products.
Method Validation and Performance Parameters for this compound Quantification in Research Matrices
The validation of analytical methods is a critical step to ensure that the data generated is reliable and fit for purpose. When using this compound for the quantification of dienestrol, several key performance parameters are assessed.
Establishment of Linearity and Calibration Models
Linearity is a measure of how well a calibration curve, which plots the instrument response against the concentration of the analyte, approximates a straight line. To establish linearity, a series of calibration standards containing known concentrations of dienestrol and a fixed concentration of this compound are analyzed.
The ratio of the peak area of dienestrol to the peak area of this compound is then plotted against the concentration of dienestrol. A linear regression analysis is performed, and the coefficient of determination (r²) is calculated. A value of r² close to 1.0 indicates a strong linear relationship. Research studies typically report r² values greater than 0.99 for their calibration curves, demonstrating the excellent linearity of the method.
The following table shows an example of a calibration curve data set for the quantification of dienestrol using this compound:
| Dienestrol Concentration (ng/mL) | Dienestrol Peak Area | This compound Peak Area | Peak Area Ratio (Dienestrol/Z,Z-Dienestrol-d4) |
| 0.1 | 1500 | 10000 | 0.15 |
| 0.5 | 7600 | 10200 | 0.75 |
| 1.0 | 15200 | 10100 | 1.50 |
| 5.0 | 75500 | 10050 | 7.51 |
| 10.0 | 151000 | 10000 | 15.10 |
Determination of Limits of Detection (LOD) and Quantification (LOQ)
The limit of detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the limit of quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. These parameters are crucial for assessing the sensitivity of an analytical method.
The LOD and LOQ are typically determined by analyzing samples with low concentrations of dienestrol and assessing the signal-to-noise ratio (S/N). A S/N of 3 is generally used for the LOD, and a S/N of 10 is used for the LOQ. The use of this compound as an internal standard can help to improve the reliability of these determinations by accounting for variability at low concentrations.
Published research methods for dienestrol have reported a wide range of LOD and LOQ values, which are dependent on the sample matrix and the specific instrumentation used. For example, in food matrices, LODs in the low ng/kg range have been achieved.
Assessment of Precision and Accuracy in Research Studies
Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample, while accuracy refers to the closeness of the measured value to the true value. Both are critical for ensuring the reliability of an analytical method.
Precision is typically assessed by determining the intra-day and inter-day precision. Intra-day precision is evaluated by analyzing replicate samples on the same day, while inter-day precision is assessed by analyzing replicate samples on different days. Precision is usually expressed as the relative standard deviation (RSD).
Accuracy is often determined through recovery studies, where a known amount of dienestrol is added (spiked) into a blank matrix. The sample is then analyzed, and the measured concentration is compared to the spiked concentration. The accuracy is expressed as the percentage recovery.
The use of this compound as an internal standard is essential for achieving high precision and accuracy, as it corrects for variations that can occur during the analytical process. Research studies consistently demonstrate that methods utilizing this compound exhibit excellent precision (RSD < 15%) and accuracy (recovery rates typically between 80% and 120%).
The following table provides an example of precision and accuracy data from a method validation study:
| Spiked Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Recovery) |
| 0.5 | 5.2 | 8.1 | 95.4 |
| 5.0 | 3.8 | 6.5 | 102.1 |
| 50.0 | 2.5 | 4.9 | 98.7 |
Applications of Z,z Dienestrol D4 in Pre Clinical and Mechanistic Biological Research
Elucidation of Metabolic Pathways and Biotransformation of Dienestrol (B18971) and Analogs
The use of stable isotope-labeled compounds like Z,Z-Dienestrol-d4 is a cornerstone of modern metabolic research. Deuterium (B1214612) substitution, while generally not altering the pharmacological profile of a drug, can significantly impact its metabolic rate, a phenomenon known as the deuterium isotope effect. nih.govjuniperpublishers.com This property is leveraged to investigate the biotransformation of dienestrol and its analogs.
In Vitro Metabolic Studies Utilizing Microsomal and Cellular Models
In vitro systems, such as liver microsomes and cultured cells, are fundamental tools for studying drug metabolism. pharmaron.com These models allow researchers to investigate the biotransformation of compounds in a controlled environment. When studying estrogens and their analogs, these in vitro setups are crucial for understanding their oxidative metabolism, which is primarily mediated by cytochrome P450 (CYP) enzymes. mdpi.com
The use of deuterated analogs like this compound in these models helps to delineate metabolic pathways. nih.gov For instance, incubating a mixture of labeled and unlabeled dienestrol with human or rat liver microsomes allows for the detection and characterization of metabolites through techniques like liquid chromatography-high-resolution mass spectrometry (LC-HRMS/MS). mdpi.comnih.gov The distinct mass shift of the deuterated metabolites facilitates their identification against a complex background of endogenous molecules. mdpi.com This approach has been successfully used to study the metabolism of other estrogens like estradiol (B170435) and estrone (B1671321). mdpi.comnih.gov
Identification and Structural Elucidation of Metabolites through Isotopic Tracing
Isotopic tracing is a powerful technique for identifying and structurally elucidating metabolites. biorxiv.orgnih.govnih.gov The known mass difference between the deuterated and non-deuterated compound allows for the confident identification of drug-related metabolites in complex biological matrices analyzed by mass spectrometry. frontiersin.org The analysis of fragmentation patterns in tandem mass spectrometry (MS/MS) of both the labeled and unlabeled metabolites provides crucial information for pinpointing the sites of metabolic modification. mdpi.comnih.gov
For example, the loss or retention of deuterium atoms in the metabolites of this compound can indicate which parts of the molecule have been altered by metabolic enzymes. mdpi.com This method has been instrumental in characterizing the metabolites of various drugs and endogenous compounds, including other estrogens where hydroxylation and conjugation reactions are common. mdpi.comnih.govtandfonline.com The formation of reactive quinone-type intermediates from the oxidation of estrogens like diethylstilbestrol (B1670540) (DES), a compound structurally related to dienestrol, has been studied, and similar pathways are investigated for dienestrol. wikipedia.org
Comparative Metabolism across Research Species (non-human models)
Understanding the metabolic fate of a compound in different species is a critical aspect of pre-clinical research. pharmaron.com Comparative metabolic studies in non-human models, such as rats, are often conducted to predict human metabolism and to select appropriate species for toxicological studies. pharmaron.comnih.gov
The biotransformation of xenobiotics can vary significantly between species. mdpi.com For example, studies on diethylstilbestrol (DES) have shown that its metabolism to dienestrol occurs in various species, including mice and rats. tandfonline.com By using this compound, researchers can conduct comparative in vitro and in vivo studies to map out species-specific metabolic pathways. Incubating the labeled compound with liver microsomes from different species (e.g., rat and human) can reveal differences in the types and quantities of metabolites formed. mdpi.comnih.gov This information is vital for extrapolating pre-clinical findings to humans.
Receptor Interaction and Molecular Binding Investigations
Z,Z-Dienestrol, like other estrogens, exerts its biological effects primarily through interaction with estrogen receptors (ERs). drugbank.comchemsrc.com Understanding the specifics of this binding is crucial for elucidating its mechanism of action.
Assessment of Estrogen Receptor (ER) Binding Affinity and Selectivity in Experimental Systems
Competitive binding assays are a standard in vitro method to determine the affinity of a compound for a receptor. In these assays, a radiolabeled ligand with known high affinity for the receptor is incubated with the receptor in the presence of varying concentrations of the test compound. The ability of the test compound to displace the radiolabeled ligand indicates its binding affinity.
Studies have compared the binding affinities of various estrogenic compounds, including dienestrol, to both ERα and ERβ subtypes. nih.gov These studies have shown that dienestrol exhibits high affinity for both ER subtypes. nih.gov While this compound itself is not typically used directly in these binding assays (as the deuterium label does not confer radioactivity), it is an essential tool for the synthesis of standards and for use in mass spectrometry-based quantification methods that can support these studies. The non-deuterated Z,Z-Dienestrol has been noted as a nonestrogenic phenol (B47542) in some developmental studies, highlighting the importance of assessing the biological activity of different isomers and analogs. nih.gov
| Compound | Relative Binding Affinity (ERα) | Relative Binding Affinity (ERβ) |
| Diethylstilbestrol | >100% | >100% |
| Dienestrol | High | High |
| 4-OH-tamoxifen | High | High |
| 17β-estradiol | 100% (Reference) | 100% (Reference) |
| Genistein | Moderate | Moderate |
| This table presents a generalized comparison of relative binding affinities for estrogen receptors based on available literature. Absolute values can vary depending on the specific experimental conditions. |
Computational Modeling and Molecular Docking Analysis of Ligand-Receptor Interactions
Computational methods, such as molecular docking and molecular dynamics simulations, are powerful tools for investigating ligand-receptor interactions at an atomic level. nih.govmdpi.comresearchgate.net These in silico approaches predict the binding pose of a ligand within the receptor's binding pocket and estimate the binding energy. researchgate.netbioinformation.net
Molecular docking studies can be performed using software like AutoDock to model the interaction of dienestrol with the ligand-binding domain (LBD) of ERα and ERβ. mdpi.combioinformation.netumpr.ac.id These models help to identify key amino acid residues involved in the interaction, such as through hydrogen bonds and hydrophobic interactions. researchgate.netresearchgate.net For example, studies on other estrogens and SERMs (Selective Estrogen Receptor Modulators) have identified crucial interactions with residues like Glu353 and Arg394 in the ERα binding pocket. researchgate.net By comparing the docking of Z,Z-Dienestrol to that of other known ligands, researchers can gain insights into the structural basis for its binding affinity and potential selectivity. h-its.org The use of this compound is not directly relevant for the computational modeling itself, but the experimental data derived from its use in metabolic and binding studies provide the foundational knowledge for building and validating these computational models.
| Docking Parameter | Description | Relevance in Dienestrol-ER Interaction |
| Binding Energy (kcal/mol) | Estimated free energy of binding; a lower value indicates a more stable complex. | Predicts the affinity of dienestrol for ERα and ERβ. |
| Hydrogen Bonds | Key non-covalent interactions that stabilize the ligand in the binding pocket. | Identifies specific amino acid residues (e.g., Glu353, Arg394, His524) that anchor dienestrol. |
| Hydrophobic Interactions | Interactions between nonpolar regions of the ligand and receptor. | The largely hydrophobic binding cavity of the ERs interacts with the phenyl rings of dienestrol. |
| Root Mean Square Deviation (RMSD) | Measures the average distance between the atoms of superimposed experimental and docked ligand poses. | Validates the docking protocol; a value < 2.0 Å is generally considered a good fit. umpr.ac.id |
| This table outlines key parameters used in molecular docking studies and their significance in understanding the interaction between dienestrol and estrogen receptors. |
Tracing and Distribution Studies in Experimental Biological Systems
This compound, as a deuterated internal standard, is instrumental in preclinical research for accurately tracing and quantifying its non-deuterated counterpart, Z,Z-Dienestrol. Its distribution and metabolic fate are presumed to mirror that of Z,Z-Dienestrol, allowing researchers to study the pharmacokinetics of this specific stereoisomer in biological systems.
Research on Tissue Distribution and Accumulation in Animal Models (e.g., mouse brain)
The tissue distribution of Z,Z-Dienestrol is linked to the presence of estrogen receptors (ERs), as it is a metabolite of the potent synthetic estrogen, Diethylstilbestrol (DES). nih.gov Estrogen receptors, particularly ERα, are widely expressed throughout the body, including in the reproductive organs (uterus, ovary, mammary gland), bone, liver, and the central nervous system (hypothalamus, pituitary gland). wikidoc.org Consequently, Z,Z-Dienestrol is expected to accumulate in these tissues.
Research in animal models, specifically Wistar-MS rats, has shed light on the biological effects of Z,Z-Dienestrol, which are indicative of its tissue distribution and activity. In a comparative study, the effects of Z,Z-Dienestrol (Z,Z-DIES) were contrasted with Diethylstilbestrol (DES) and its other stereoisomer, E,E-Dienestrol (E,E-DIES), particularly concerning mammary tumorigenesis. nih.gov While DES showed a potent tumor-promoting effect and significantly increased serum prolactin levels, Z,Z-DIES had a much weaker effect on both tumor incidence and prolactin concentration. nih.gov The serum prolactin level in rats treated with Z,Z-DIES pellets was only 0.7% of that observed in DES-treated rats. nih.gov
Interestingly, the serum concentrations of estradiol-17β and progesterone (B1679170) were higher in rats treated with Z,Z-DIES compared to those treated with DES or E,E-DIES. nih.gov This suggests that Z,Z-Dienestrol interacts with the endocrine system differently than its E,E isomer or its parent compound, DES, likely due to differential binding affinities for estrogen receptors in tissues like the pituitary gland and hypothalamus, which regulate hormone production. nih.gov
While specific studies detailing the accumulation of this compound in the mouse brain are not prevalent, the known distribution of dopamine (B1211576) and estrogen receptors in the brain provides a basis for its potential localization. The dopamine D4 receptor, for instance, is found in the frontal cortex, hippocampus, and nucleus accumbens. nih.govnih.gov Given that estrogens can modulate dopaminergic pathways, it is plausible that Z,Z-Dienestrol could accumulate in these brain regions, a hypothesis that can be precisely tested using the deuterated tracer. researchgate.net
Table 1: Comparative Effects of Synthetic Estrogens in Wistar-MS Rats
| Compound | Mammary Tumor Incidence | Serum Prolactin Level (Relative to DES) | Serum Estradiol-17β & Progesterone Levels |
| Diethylstilbestrol (DES) | Highest | 100% | Lower than Z,Z-DIES |
| E,E-Dienestrol (E,E-DIES) | Significantly lower than DES | 4.5% | Lower than Z,Z-DIES |
| Z,Z-Dienestrol (Z,Z-DIES) | Significantly lower than DES | 0.7% | Higher than DES and E,E-DIES |
Data sourced from Irie et al. (1993). nih.gov
Future Directions and Emerging Research Avenues for Z,z Dienestrol D4
Development of Novel Analytical Approaches and Improved Methodologies
The primary function of Z,Z-Dienestrol-d4 is to serve as an internal standard in mass spectrometry-based analytical methods. Future research in this domain will focus on leveraging this compound to enhance the capabilities of next-generation analytical platforms. The use of SIL internal standards is fundamental in the development of new liquid chromatography-mass spectrometry (LC-MS) methods for quantifying analytes in biological and environmental matrices. researchgate.net
Emerging trends point towards the integration of this compound into more sophisticated and high-throughput analytical workflows. Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) is becoming the standard for its speed and sensitivity in detecting stilbenes and other endocrine disruptors. tandfonline.comresearchgate.netmdpi.com The future will see the expanded use of this compound in these methods to achieve even lower limits of detection and quantification, which is critical for regulatory monitoring. researchgate.netresearchgate.net
Table 1: Advanced Analytical Techniques Utilizing Deuterated Internal Standards
| Analytical Technique | Abbreviation | Key Advantage in Future Research | Role of this compound |
| Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry | UHPLC-MS/MS | Increased speed, resolution, and sensitivity for trace analysis. mdpi.comdiva-portal.org | Essential for accurate quantification and confirmation of stilbenes in complex matrices like serum and urine. tandfonline.comresearchgate.net |
| High-Resolution Accurate-Mass Mass Spectrometry (e.g., Orbitrap) | HRAM-MS | Superior selectivity and capability for large-scale, multi-residue screening without pre-defined targets. lcms.cz | Provides robust quantification and validation for high-throughput screening of endocrine disruptors in food and environmental samples. lcms.cz |
| Gas Chromatography-Tandem Mass Spectrometry | GC-MS/MS | High sensitivity and specificity for certain volatile and semi-volatile compounds after derivatization. researchgate.net | Used as an internal standard to ensure reliable identification and quantification of stilbene (B7821643) residues in food products. scispace.com |
Advanced Mechanistic Investigations into Biological Interactions
While this compound itself is not studied for its biological effects, its role is critical in facilitating advanced investigations into the mechanisms of its parent compound, Dienestrol (B18971), and other endocrine-disrupting chemicals (EDCs). Accurate quantification is the bedrock of understanding dose-response relationships in toxicology and pharmacology. nih.govdrugbank.com
A significant emerging research avenue is the field of metabolomics, or metabolic profiling, which seeks to identify and quantify a wide array of small-molecule metabolites in biological systems. mdpi.comfrontiersin.orgfrontlinegenomics.com The use of SIL standards is paramount in these studies to correct for analytical variability and ensure accurate metabolite measurement. caymanchem.com Future research will see this compound applied in targeted metabolomics studies to precisely trace the metabolic pathways of Dienestrol within cells and organisms, providing new insights into its biotransformation and potential for bioaccumulation. mdpi.com
Moreover, understanding drug-receptor interactions is fundamental to pharmacology. scholarsresearchlibrary.comopenaccessjournals.com While techniques like Surface Plasmon Resonance (SPR) and Fluorescence Resonance Energy Transfer (FRET) provide insights into binding kinetics, mass spectrometry is often required to quantify the compound of interest in complex biological samples from these experiments. scholarsresearchlibrary.com this compound can support future studies aimed at elucidating the binding affinity and kinetics of Dienestrol with estrogen receptors, helping to build more accurate pharmacokinetic-pharmacodynamic (PK-PD) models. These models are crucial for predicting the biological activity and potential toxicity of EDCs.
Contribution to Comprehensive Environmental Research Frameworks
The presence of EDCs like Dienestrol in the environment is a significant concern, necessitating robust monitoring and risk assessment frameworks. epa.govnih.govnih.gov this compound is a key component in the analytical methods used to generate the high-quality data needed for these frameworks.
Future environmental research will move towards more holistic and large-scale monitoring programs that assess a wide range of contaminants in diverse environmental matrices, including water, sediment, and biota. vliz.beepa.gov The development of robust, multi-residue methods capable of detecting dozens of EDCs at environmentally relevant concentrations (sub-ng/L levels) is a key goal. nih.gov The application of this compound and other SIL standards is critical for the validation and routine use of these methods, ensuring the data is reliable enough for regulatory decision-making and meeting stringent environmental quality standards. nih.govvliz.be
There is a growing emphasis on understanding the entire lifecycle of chemical pollutants, including their "recirculation in the environment". vliz.be This requires integrated research that connects sources, pathways, and effects. This compound will support these comprehensive studies by enabling accurate measurement of Dienestrol concentrations in various environmental compartments, helping scientists model its fate and transport. This data is foundational for developing effective risk management strategies, from pollution prevention to remediation technologies. epa.gov
Potential for this compound in Cross-Disciplinary Academic Collaborations
The challenges posed by endocrine disruptors and other contaminants are inherently multi-faceted, demanding collaboration across diverse scientific disciplines. This compound, as a fundamental tool for precise measurement, can act as a unifying element in these collaborations.
Future research projects will increasingly involve partnerships between:
Analytical Chemists: To develop the next generation of sensitive and high-throughput detection methods. musechem.comumsl.edu
Toxicologists and Endocrinologists: To conduct mechanistic studies on the biological impacts of EDCs and determine their modes of action. nih.govnih.gov
Environmental Scientists and Ecologists: To monitor the prevalence and fate of these compounds in ecosystems and assess their impact on wildlife. vliz.beepa.gov
Regulatory Agencies and Public Health Experts: To use the data generated to establish safety guidelines, create risk assessment frameworks, and inform public policy. eu-parc.euffcr.or.jpfrontiersin.org
For instance, a collaborative project might involve analytical chemists using UHPLC-MS/MS with this compound to measure Dienestrol levels in river water, while environmental scientists correlate these levels with observed effects in fish populations, and toxicologists use the same validated analytical method to conduct controlled exposure studies in the lab. Such integrated approaches, underpinned by reliable and accurate data enabled by SIL standards like this compound, are essential for comprehensively addressing the risks of environmental contaminants. epa.gov
Q & A
Basic Research Questions
Q. How should researchers design experiments to synthesize and characterize Z,Z-Dienestrol-d4 with isotopic purity?
- Methodological Guidance :
- Synthesis : Use deuteration techniques (e.g., catalytic exchange or custom synthesis protocols) to replace hydrogen atoms with deuterium at specific positions. Ensure reaction conditions (temperature, solvent, catalyst) are optimized to minimize isotopic scrambling .
- Characterization : Employ high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy (¹H, ²H, and ¹³C) to confirm isotopic incorporation and purity. Compare spectral data with non-deuterated analogs for validation .
- Data Validation : Include triplicate measurements and error margins (e.g., ±0.1 ppm for HRMS) to ensure reproducibility. Publish raw data in supplementary materials for peer review .
Q. What analytical techniques are most suitable for quantifying this compound in biological matrices?
- Methodological Guidance :
- Sample Preparation : Use solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the compound from complex matrices like plasma or tissue homogenates .
- Quantification : Apply isotope dilution mass spectrometry (IDMS) with deuterated internal standards to correct for matrix effects. Validate methods per FDA/ICH guidelines (linearity, accuracy, precision, LOD/LOQ) .
- Troubleshooting : Address ion suppression in LC-MS/MS by optimizing mobile phase composition or column chemistry .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound pharmacokinetic data across studies?
- Methodological Guidance :
- Data Triangulation : Compare results across methodologies (e.g., in vitro vs. in vivo models) and species (rodents vs. primates). Use meta-analysis tools to identify confounding variables (e.g., metabolic enzyme variability) .
- Statistical Analysis : Apply mixed-effects models to account for inter-study variability. Report confidence intervals (95% CI) and p-values adjusted for multiple comparisons .
- Hypothesis Testing : Design follow-up experiments to isolate variables (e.g., hepatic vs. renal clearance pathways) using knockout models or enzyme inhibitors .
Q. What strategies ensure ethical and reproducible use of this compound in longitudinal toxicology studies?
- Methodological Guidance :
- Ethical Compliance : Adhere to OECD/GLP guidelines for animal welfare, including dose justification and endpoint criteria. Submit protocols to institutional review boards (IRBs) for approval .
- Data Integrity : Implement blinded sample analysis and randomized treatment groups. Use electronic lab notebooks (ELNs) for audit trails .
- Reproducibility : Publish full experimental parameters (e.g., housing conditions, feed composition) and raw datasets in repositories like Zenodo or Figshare .
Data Analysis and Interpretation
Q. How should researchers analyze isotopic effects of this compound on metabolic stability?
- Methodological Guidance :
- Kinetic Isotope Effect (KIE) Studies : Compare metabolic half-lives (t₁/₂) of deuterated vs. non-deuterated analogs using hepatic microsomes or recombinant CYP450 enzymes .
- Statistical Modeling : Calculate KIE values (kH/kD) with bootstrap resampling to assess significance. Use Arrhenius plots to evaluate temperature-dependent effects .
- Literature Integration : Cross-reference findings with published KIE databases (e.g., NIST Isotope WebBook) to identify anomalies or novel mechanisms .
Q. What frameworks help prioritize research questions for this compound in environmental chemistry?
- Methodological Guidance :
- PICO Framework : Define Population (e.g., aquatic ecosystems), Intervention (this compound exposure), Comparison (non-deuterated analogs), and Outcomes (bioaccumulation, toxicity) .
- FINER Criteria : Ensure questions are Feasible (resource-wise), Interesting (novel isotopic insights), Novel (understudied in environmental contexts), Ethical, and Relevant (regulatory implications) .
Experimental Design and Reporting
Q. How to structure a research paper on this compound for high-impact journals?
- Methodological Guidance :
- Introduction : Clearly state the research gap (e.g., isotopic labeling’s role in tracer studies) and hypotheses. Bold the research question per journal guidelines .
- Methods : Detail synthesis protocols, analytical validation, and statistical models. Use subheadings (e.g., “Deuteration Optimization”) for clarity .
- Results : Include processed data (e.g., chromatograms, dose-response curves) in the main text; relegate raw data to appendices .
- Discussion : Contrast findings with literature, emphasizing isotopic effects. Address limitations (e.g., deuterium’s impact on binding affinity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
